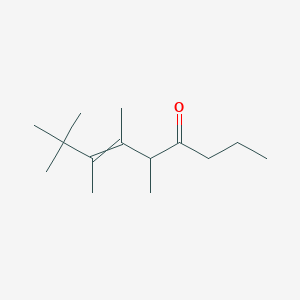
5,6,7,8,8-Pentamethylnon-6-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,8-Pentamethylnon-6-en-4-one is an organic compound with a unique structure characterized by multiple methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8-Pentamethylnon-6-en-4-one typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reaction of a ketone with a methylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8,8-Pentamethylnon-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
5,6,7,8,8-Pentamethylnon-6-en-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,8-Pentamethylnon-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5,6,6-Pentamethylhept-3-en-2-one
- 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one
Uniqueness
5,6,7,8,8-Pentamethylnon-6-en-4-one is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
81786-82-5 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
5,6,7,8,8-pentamethylnon-6-en-4-one |
InChI |
InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h11H,8-9H2,1-7H3 |
Clave InChI |
MITZUPFDDGJDEX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(C)C(=C(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


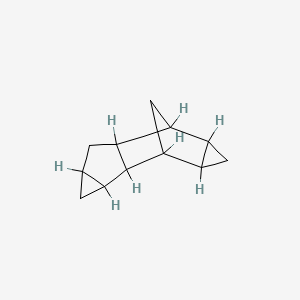
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
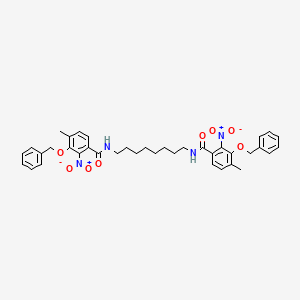
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)
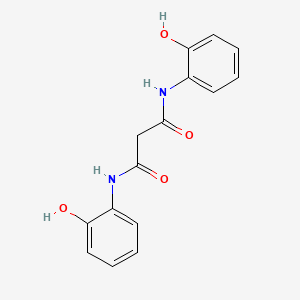
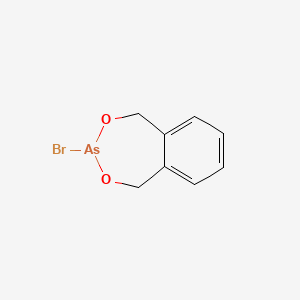
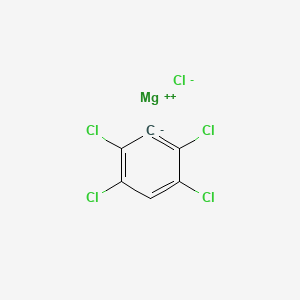
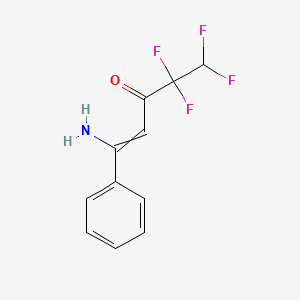
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
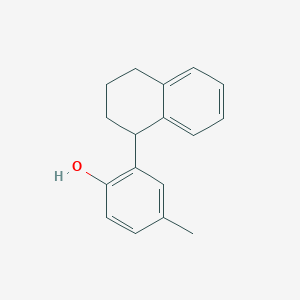
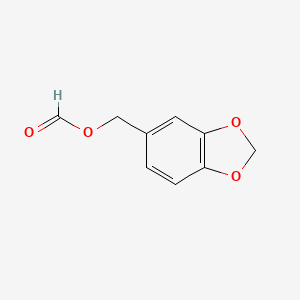
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
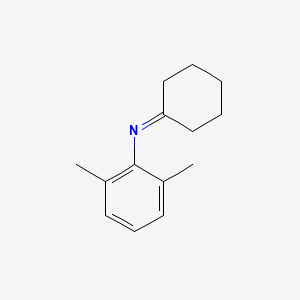
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)
